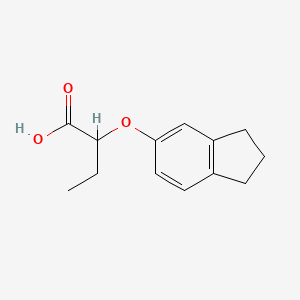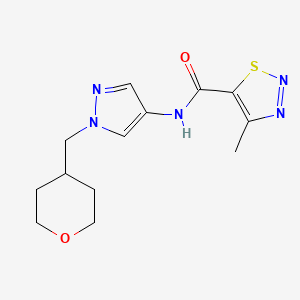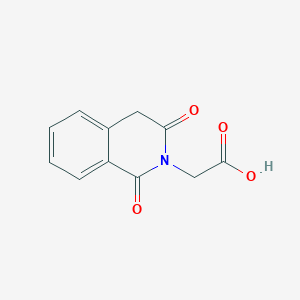
2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid” is a biochemical used for proteomics research . It has a molecular weight of 220.27 and a molecular formula of C13H16O3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: CCC(C(=O)O)OC1=CC2=C(CCC2)C=C1 . This string represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. Its molecular weight is 220.27 and its molecular formula is C13H16O3 .Aplicaciones Científicas De Investigación
HICA has been studied for its potential to act as an antioxidant, anti-inflammatory, and neuroprotective agent. In addition, HICA has been found to have anti-bacterial, anti-fungal, and anti-viral properties. Studies have shown that HICA has the potential to reduce inflammation, oxidative stress, and DNA damage in cells. In addition, HICA has been found to have protective effects on the brain and central nervous system, and to improve memory and cognitive performance.
Mecanismo De Acción
The exact mechanism of action of HICA is still unknown, however, it is believed to act by modulating the activity of certain enzymes and proteins in cells. Specifically, HICA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, HICA has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects
HICA has been found to have a variety of biochemical and physiological effects. Studies have shown that HICA has the potential to reduce inflammation, oxidative stress, and DNA damage in cells. In addition, HICA has been found to have protective effects on the brain and central nervous system, and to improve memory and cognitive performance. Studies have also found that HICA can protect against the development of certain cancers, reduce the risk of cardiovascular disease, and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HICA in laboratory experiments include its non-toxic, non-psychoactive, and non-addictive properties. In addition, HICA is relatively inexpensive and easy to synthesize. The main limitation of using HICA in laboratory experiments is that the exact mechanism of action is still unknown, making it difficult to determine the precise effects of HICA on cells and organisms.
Direcciones Futuras
For research on HICA include further investigations into its potential therapeutic applications. Specifically, further studies are needed to determine the exact mechanism of action of HICA, as well as its potential to treat a variety of diseases and conditions. In addition, further studies are needed to determine the optimal dose and administration of HICA for various therapeutic applications. Finally, further studies are needed to determine the long-term safety and efficacy of HICA for therapeutic applications.
Métodos De Síntesis
HICA can be synthesized from indene-2-carboxylic acid and 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid-2-methyl-2-butene-1,4-diol in the presence of p-toluenesulfonic acid (PTSA). The reaction is conducted in a two-phase system consisting of aqueous and organic phases. The aqueous phase is used to dissolve the PTSA and the organic phase is used to dissolve the reactants. The reaction is heated to 80°C and stirred for 8 hours. The reaction mixture is then cooled and filtered, and the product is collected.
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-12(13(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFVDOPXDRISGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2756497.png)


![1,4'-bipiperidin-1'-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2756503.png)
![2-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2756504.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2756505.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2756506.png)

![[2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](phenyl)methanone](/img/structure/B2756508.png)
![3-(4-methoxyphenyl)-2-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carbonyl]prop-2-enenitrile](/img/structure/B2756510.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2756512.png)